![molecular formula C10H10N2O2 B137040 N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide CAS No. 153863-99-1](/img/structure/B137040.png)
N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide, also known as FPA-124, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds known as histone deacetylase (HDAC) inhibitors, which have been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Wirkmechanismus
N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide exerts its therapeutic effects by inhibiting HDAC enzymes, which are involved in the regulation of gene expression. HDACs remove acetyl groups from histone proteins, leading to a more compact and less accessible chromatin structure, which can result in the repression of gene expression. By inhibiting HDACs, N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide leads to an increase in histone acetylation, resulting in a more open chromatin structure and increased gene expression.
Biochemische Und Physiologische Effekte
N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. In addition, N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide has been shown to enhance cognitive function and memory in animal models of neurodegenerative diseases. Furthermore, N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide is its specificity for HDAC enzymes, which makes it a useful tool for studying the role of HDACs in various biological processes. However, one of the limitations of N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide. Another area of interest is the investigation of the potential therapeutic applications of N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide in other diseases, such as autoimmune diseases and infectious diseases. Furthermore, future research could focus on the identification of biomarkers that could be used to predict the response of patients to N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide treatment.
Synthesemethoden
The synthesis of N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide involves a multistep process, starting with the reaction of 2-bromo-5-chloromethylfuran with 2-aminopyridine to form the intermediate 2-(furan-2-yl)-5-(pyridin-2-ylmethylamino)pyridine. This intermediate is then reacted with acetic anhydride to form N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. In addition, N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide has shown neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
CAS-Nummer |
153863-99-1 |
|---|---|
Produktname |
N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide |
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C10H10N2O2/c1-7(13)12-5-9-4-8-2-3-11-6-10(8)14-9/h2-4,6H,5H2,1H3,(H,12,13) |
InChI-Schlüssel |
LIZXBWPLXCBETR-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC2=C(O1)C=NC=C2 |
Kanonische SMILES |
CC(=O)NCC1=CC2=C(O1)C=NC=C2 |
Synonyme |
Acetamide, N-(furo[2,3-c]pyridin-2-ylmethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



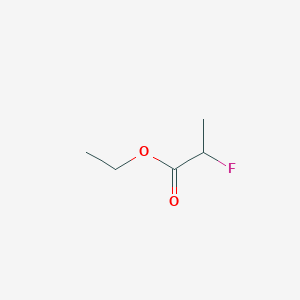
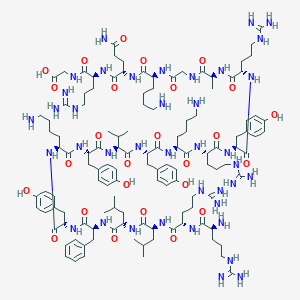
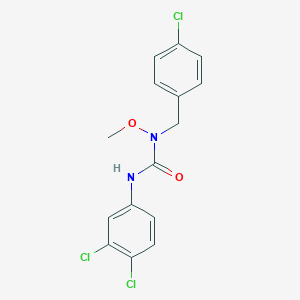
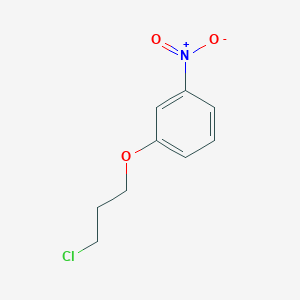
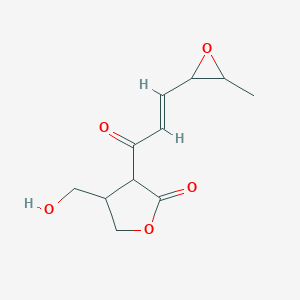
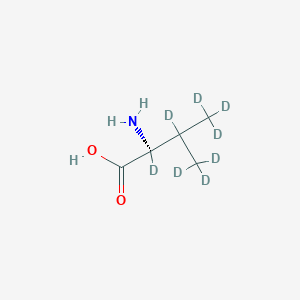
![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)
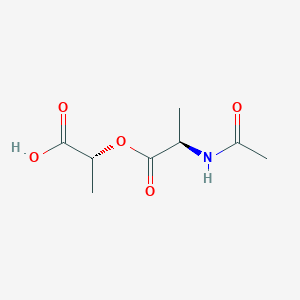
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B136975.png)
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)


![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile](/img/structure/B136983.png)
![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2-phenyl-, (2S,3S)-](/img/structure/B136986.png)